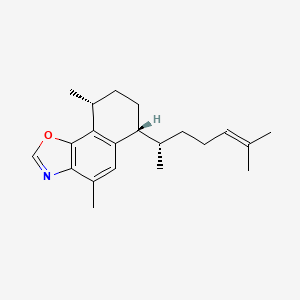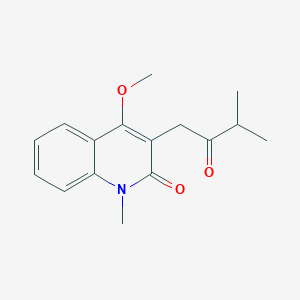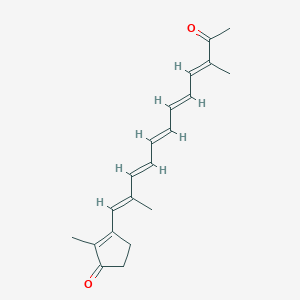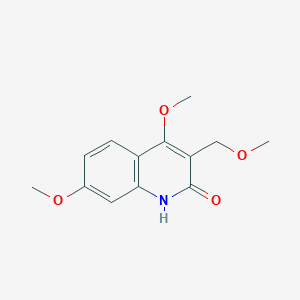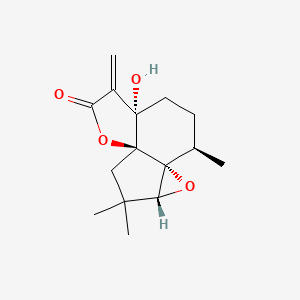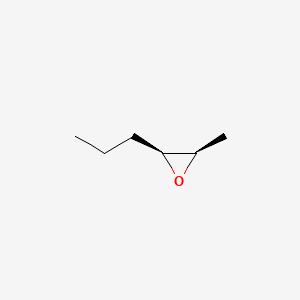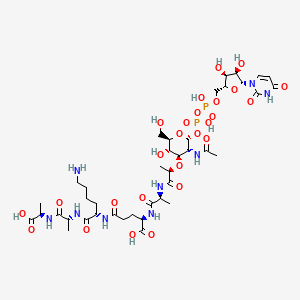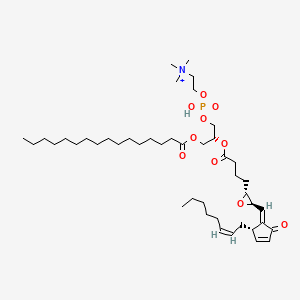
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine having palmitoyl and epoxyisoprostanoyl groups at the 1- and 2-positions respectively.
Aplicaciones Científicas De Investigación
Interaction with Ozone at the Air-Water Interface
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine, as part of the phosphocholine family, interacts with ozone at the air-water interface. This interaction serves as a sensitive indicator of chemical reactions, particularly in the presence of ozone, which is crucial in understanding atmospheric and environmental chemistry processes (Lai, Yang, & Finlayson‐Pitts, 1994).
Role in Atherosclerosis
This compound plays a significant role in endothelial activation during the development of atherosclerosis. Its reactivity with amines and the ability to undergo specific chemical transformations make it a valuable compound for studying and potentially targeting processes involved in cardiovascular diseases (Jung et al., 2008).
Analytical Method Development
Advanced analytical methods have been developed for quantitatively analyzing this phosphocholine and its hydrolysis products. These methods are vital for controlling the acyl migration process in lipid synthesis and modification, which is essential in biochemistry and pharmaceutical research (Kiełbowicz et al., 2012).
Synthesis and Properties Study
The synthesis of this phosphocholine, particularly its dimeric forms, has been studied to understand its unique properties. These studies contribute to the understanding of membrane dynamics, lipid interactions, and the development of new lipid-based materials (Yamauchi, Togawa, & Kinoshita, 1996).
Use in Experimental Techniques
The chain-deuterated version of this phosphocholine has been produced and utilized in various experimental techniques, especially in studies requiring precise isotopic labeling. This is particularly useful in studies involving neutron reflectometry for the investigation of lipid bilayer structures (Yepuri et al., 2016).
Propiedades
Nombre del producto |
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H77NO10P+ |
Peso molecular |
811.1 g/mol |
Nombre IUPAC |
2-[[(2R)-3-hexadecanoyloxy-2-[4-[(2R,3R)-3-[(E)-[(2S)-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]methyl]oxiran-2-yl]butanoyloxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H76NO10P/c1-6-8-10-12-14-15-16-17-18-19-20-22-24-28-43(47)51-35-38(36-53-56(49,50)52-33-32-45(3,4)5)54-44(48)29-25-27-41-42(55-41)34-39-37(30-31-40(39)46)26-23-21-13-11-9-7-2/h21,23,30-31,34,37-38,41-42H,6-20,22,24-29,32-33,35-36H2,1-5H3/p+1/b23-21-,39-34+/t37-,38+,41+,42+/m0/s1 |
Clave InChI |
QLDAKUMQNLOERP-XHZZSHSUSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC[C@@H]1[C@H](O1)/C=C/2\[C@H](C=CC2=O)C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC1C(O1)C=C2C(C=CC2=O)CC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



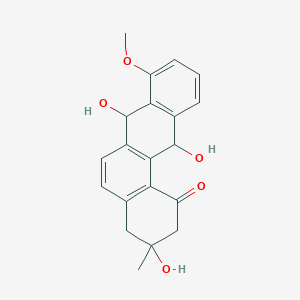

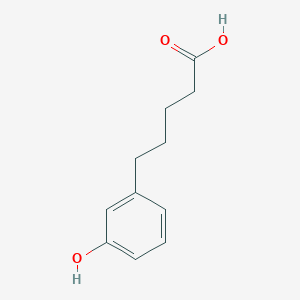
![1-[(2E,4E)-11-(3,4-methylenedioxyphenyl)-2,4-undecadienoyl]pyrrolidine](/img/structure/B1246741.png)

